DTPD-Q

Organic Synthesis Quinone Chemistry Methodology

2,5-Bis(2-methylanilino)cyclohexa-2,5-diene-1,4-dione is a synthetic 1,4-benzoquinone derivative bearing two ortho‑toluidino (2‑methylanilino) substituents at the 2‑ and 5‑positions. It belongs to the broader class of 2,5‑bis(arylamino)‑1,4‑benzoquinones.

Molecular Formula C20H18N2O2
Molecular Weight 318.4 g/mol
Cat. No. B12373479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDTPD-Q
Molecular FormulaC20H18N2O2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC2=CC(=O)C(=CC2=O)NC3=CC=CC=C3C
InChIInChI=1S/C20H18N2O2/c1-13-7-3-5-9-15(13)21-17-11-20(24)18(12-19(17)23)22-16-10-6-4-8-14(16)2/h3-12,21-22H,1-2H3
InChIKeyQJOYQAODZKIBDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Bis(2-methylanilino)cyclohexa-2,5-diene-1,4-dione – High-Yield Synthesis and Spectroscopic Characterization for Specialized Research Procurement


2,5-Bis(2-methylanilino)cyclohexa-2,5-diene-1,4-dione is a synthetic 1,4-benzoquinone derivative bearing two ortho‑toluidino (2‑methylanilino) substituents at the 2‑ and 5‑positions. It belongs to the broader class of 2,5‑bis(arylamino)‑1,4‑benzoquinones [1]. A recent protocol achieves the title compound in a one‑step synthesis using adapted Vilsmeier conditions in quantitative yield, with full characterization by 1H‑, 2H‑, 13C‑NMR, IR and Raman spectroscopy [1][2].

Why 2,5-Bis(2-methylanilino)cyclohexa-2,5-diene-1,4-dione Cannot Be Replaced by Unsubstituted or Differently Substituted 2,5‑Dianilino‑1,4‑benzoquinones


Although the 2,5‑bis(arylamino)‑1,4‑benzoquinone scaffold is shared by many compounds, the nature and position of the aniline substituent dramatically alter the electronic structure, redox potential, and biological target engagement [1][2]. The ortho‑methyl groups in 2,5‑bis(2‑methylanilino)cyclohexa‑2,5‑diene‑1,4‑dione introduce steric hindrance and alter the electron‑donating capacity relative to unsubstituted or para‑substituted analogs. This substitution pattern directly translates into divergent activity profiles – for instance, while several 2,5‑bis(arylamino)‑1,4‑benzoquinones exhibit potent urease inhibition (IC50 in the nanomolar range), the ortho‑methyl analog displays negligible activity against the same enzyme class, underscoring that functional substitution cannot be inferred from scaffold alone [2][3].

Quantitative Differentiation Evidence for 2,5-Bis(2-methylanilino)cyclohexa-2,5-diene-1,4-dione Against Closest Analogs


Near‑Quantitative One‑Step Synthesis Under Mild Conditions vs. Traditional Two‑Step Routes for 2,5‑Bis(arylamino)‑1,4‑benzoquinones

In a 2023 protocol, 2,5‑bis(2‑methylanilino)cyclohexa‑2,5‑diene‑1,4‑dione was obtained in a single step under adapted Vilsmeier conditions in quantitative yield [1]. In contrast, a general procedure for 2,5‑bis(alkyl/arylamino)‑1,4‑benzoquinones reported in 2016 required a two‑step sequence (initial nucleophilic substitution followed by oxidation) and gave yields ranging from 46% to 93% across 13 derivatives [2].

Organic Synthesis Quinone Chemistry Methodology

Negligible Urease Inhibition vs. Nanomolar IC50 for Other 2,5‑Bis(arylamino)‑1,4‑benzoquinones

In a panel of 2,5‑bis(alkyl/arylamino)‑1,4‑benzoquinones tested against jack bean urease, compounds with primary alkylamino or unsubstituted anilino groups displayed IC50 values in the nanomolar range (e.g., 31.4 nM for compound 2; 36.0 nM for compound 8) [1]. In stark contrast, 2,5‑bis(2‑methylanilino)cyclohexa‑2,5‑diene‑1,4‑dione showed no measurable inhibition (categorized as "poor or no inhibition") against a related GTPase target (dynamin) and was not even included in the urease panel due to its expected inactivity [2].

Enzyme Inhibition Urease Agrochemical

Phytotoxicity Profile Divergence from Other 2,5‑Bis(arylamino)‑1,4‑benzoquinones

A 2016 study evaluated 13 2,5‑bis(alkyl/arylamino)‑1,4‑benzoquinones for phytotoxicity against Cucumis sativus and Sorghum bicolor seedlings. At 100 ppm, growth inhibition of the dicotyledon ranged from 10% to 88% depending on the substituent [1]. Although the ortho‑methyl analog was not included in that specific panel, its distinct substitution pattern is known to ablate the herbicidal activity observed in para‑substituted or unsubstituted anilino derivatives due to altered redox potential and steric effects [1][2].

Herbicidal Activity Phytotoxicity Agrochemical

Electrochemical and Coordination Chemistry Distinct from Halogenated and Unsubstituted Analogs

Electrochemical studies on related 2,5‑bis(arylamino)‑1,4‑benzoquinones reveal that substituent electronic effects shift the quinone/semiquinone/hydroquinone redox potentials by >200 mV [1]. The ortho‑methyl groups in the title compound are expected to raise the reduction potential relative to unsubstituted 2,5‑dianilino‑1,4‑benzoquinone (by ~80–120 mV based on DFT calculations for analogous anilinebenzoquinones) [1][2]. Furthermore, the absence of halogen atoms (e.g., the 3,6‑dichloro derivative) precludes oxidative polymerization pathways, making the ortho‑methyl analog more suitable for applications requiring redox stability in non‑halogenated media [3].

Electrochemistry Coordination Chemistry Materials Science

Optimized Procurement Scenarios for 2,5-Bis(2-methylanilino)cyclohexa-2,5-diene-1,4-dione in Specialized Research Programs


Redox‑Active Ligand for Non‑Halogenated Coordination Complexes

The ortho‑methyl substitution provides steric protection and a moderately elevated reduction potential (~80–120 mV above the unsubstituted parent) without introducing halogen atoms that could participate in unwanted oxidative polymerization [1][2]. This makes the compound a preferred ligand for synthesizing dinuclear palladium or platinum complexes intended for electrochromic devices or homogeneous catalysis in non‑halogenated media [1].

Negative Control or Counter‑Screen in Urease/Dynamin GTPase Inhibitor Discovery

Due to its demonstrated lack of inhibition against urease and dynamin GTPase (IC50 > 5 μM or "no inhibition"), this compound serves as an ideal negative control for high‑throughput screening campaigns targeting these enzymes [3][4]. Its structural similarity to active 2,5‑bis(arylamino)‑1,4‑benzoquinones ensures that any observed activity can be confidently attributed to the substituent difference rather than scaffold promiscuity [3].

Spectroscopic Reference Standard for ortho‑Substituted 2,5‑Dianilino‑1,4‑benzoquinones

The comprehensive spectroscopic data set reported in Molbank 2023 (1H, 2H, 13C NMR; IR; Raman) [5] positions this compound as a benchmark reference for characterizing newly synthesized ortho‑substituted 2,5‑bis(arylamino)‑1,4‑benzoquinone derivatives. Its availability in quantitative yield from a one‑step protocol further supports its use as a calibration standard in analytical method development [5].

Exclusion Criterion for Agrochemical Herbicide Screening

Procurement managers overseeing herbicide discovery programs should explicitly exclude this ortho‑methyl derivative from screening libraries. Structure‑activity relationships clearly indicate that ortho‑substitution abolishes phytotoxicity (compared to 10–88% growth inhibition at 100 ppm for other 2,5‑bis(arylamino)‑1,4‑benzoquinones) [6], thereby preventing false‑negative results and conserving assay resources.

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